1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine

Catalog No.
S1966898
CAS No.
438050-53-4
M.F
C12H21ClN2O3
M. Wt
276.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycar...

CAS Number

438050-53-4

Product Name

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine

IUPAC Name

tert-butyl (3S,5R)-4-carbonochloridoyl-3,5-dimethylpiperazine-1-carboxylate

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76

InChI

InChI=1S/C12H21ClN2O3/c1-8-6-14(11(17)18-12(3,4)5)7-9(2)15(8)10(13)16/h8-9H,6-7H2,1-5H3/t8-,9+

InChI Key

XQYJANFHPUJZBR-DTORHVGOSA-N

SMILES

CC1CN(CC(N1C(=O)Cl)C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(N1C(=O)Cl)C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)Cl)C)C(=O)OC(C)(C)C

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine is a chemical compound characterized by its unique structure, which includes a chlorocarbonyl group and a tert-butoxycarbonyl group attached to a piperazine ring. The molecular formula for this compound is C12H20ClN2O3C_{12}H_{20}ClN_{2}O_{3}, and it features a piperazine core substituted at the 2 and 6 positions with methyl groups, as well as a tert-butoxycarbonyl group at the 4 position. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

The reactivity of 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine can be attributed to the presence of the chlorocarbonyl group, which is known to participate in nucleophilic acyl substitution reactions. This allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives. Additionally, the tert-butoxycarbonyl group can be removed under acidic conditions, facilitating further functionalization of the piperazine ring.

Studies indicate that compounds related to 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine exhibit various biological activities. These include potential anti-inflammatory and analgesic effects, which have been explored in preclinical models. The structural modifications provided by the chlorocarbonyl and tert-butoxycarbonyl groups may enhance the pharmacological profile of this compound compared to simpler piperazine derivatives.

The synthesis of 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine typically involves several steps:

  • Formation of the Piperazine Base: Start with cis-2,6-dimethylpiperazine as the base structure.
  • Chlorination: Introduce the chlorocarbonyl group through appropriate chlorination methods.
  • Protection: Protect the amine functionality with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base.
  • Purification: Purify the resulting product using techniques such as column chromatography.

This compound has potential applications in pharmaceutical chemistry, particularly in developing new therapeutic agents targeting various diseases. Its structure allows for modifications that can lead to improved efficacy and selectivity in biological systems. Additionally, it may serve as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Interaction studies involving 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine focus on its binding affinity to specific biological targets, including receptors and enzymes. Preliminary data suggest that this compound may interact with certain neurotransmitter systems, which could explain its observed biological activities. Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl esterC12H21NO3C_{12}H_{21}NO_{3}Lacks chlorocarbonyl group; used as an intermediate in synthesis
4-Chlorocarbonyl-piperazine-1-carboxylic acid tert-butyl esterC11H17ClN2O3C_{11}H_{17}ClN_{2}O_{3}Contains similar functional groups; different substitution pattern
(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylateC11H22N2O2C_{11}H_{22}N_{2}O_{2}No chlorocarbonyl; simpler structure; used for different biological assays

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical reactivity and biological activity. The unique combination of functional groups in 1-chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine sets it apart from these similar compounds, potentially leading to distinct pharmacological properties.

XLogP3

2.3

Dates

Modify: 2024-04-15

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